REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]([c:9]1[n:10][cH:11][cH:12][c:13]2[c:14]1[nH:15][c:16]([C:18]([O:20][CH2:19][CH3:21])=[O:22])[cH:17]2)[CH2:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[Cl:38][CH2:39][Cl:40].[NH2:30][CH2:31][c:32]1[cH:33][n:34][cH:35][cH:36][cH:37]1.[OH2:41]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]([c:9]1[n:10][cH:11][cH:12][c:13]2[c:14]1[nH:15][c:16]([C:18](=[O:20])[NH:30][CH2:31][c:32]1[cH:33][n:34][cH:35][cH:36][cH:37]1)[cH:17]2)[CH2:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1
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Name
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CCOC(=O)c1cc2ccnc(N(Cc3ccccc3)Cc3ccccc3)c2[nH]1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc2ccnc(N(Cc3ccccc3)Cc3ccccc3)c2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1cccnc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(NCc1cccnc1)c1cc2ccnc(N(Cc3ccccc3)Cc3ccccc3)c2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |